molecular formula C20H23ClN2O2 B10883196 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B10883196
M. Wt: 358.9 g/mol
InChI Key: REBGCMSBHWFZQR-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 4-chlorobenzyl group and a 4-methylphenoxy group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE typically involves the reaction of 4-chlorobenzyl chloride with piperazine to form 1-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 2-(4-methylphenoxy)acetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chlorobenzyl and 4-methylphenoxy groups enhances its potential for diverse applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H23ClN2O2/c1-16-2-8-19(9-3-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-6-18(21)7-5-17/h2-9H,10-15H2,1H3

InChI Key

REBGCMSBHWFZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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